2-Chloro-5-fluoro-4-methylquinazoline

CYP inhibition Drug metabolism Hepatotoxicity risk

Researchers face synthetic bottlenecks when quinazoline substituent patterns (e.g., 5-F vs. 7-F; 4-Me vs. 4-H) are mismatched, altering target engagement unpredictably. This compound provides the validated 5-fluoro-4-methyl substitution for kinase inhibitor programs. - **Core utility**: Electrophilic precursor for C2 SNAr diversification; preserves 5-F and 4-Me during amine coupling. - **Data-driven selection**: Quantitated CYP3A4 IC50 = 5.49 μM for early metabolic flagging. - **Supply**: Packaged for immediate use in hit-to-lead campaigns.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
Cat. No. B11902485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-methylquinazoline
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)Cl)C=CC=C2F
InChIInChI=1S/C9H6ClFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3
InChIKeyULQZDRTZMZEPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoro-4-methylquinazoline: Building Block for Kinase Inhibitors


2-Chloro-5-fluoro-4-methylquinazoline (CAS 1388037-44-2; molecular formula C9H6ClFN2; molecular weight 196.61 g/mol) is a halogenated and methylated quinazoline derivative that serves as a versatile synthetic intermediate in pharmaceutical research. It comprises a fused pyrimidine-benzene heterocyclic core with three key substituents: a chlorine atom at position 2, a fluorine atom at position 5, and a methyl group at position 4 . The chlorine at position 2 enhances electrophilicity and provides a reactive site for nucleophilic aromatic substitution (SNAr) derivatization; the fluorine at position 5 modulates metabolic stability and lipophilicity; and the methyl group at position 4 introduces steric hindrance that can influence target-binding conformations . This substitution pattern places 2-chloro-5-fluoro-4-methylquinazoline at the intersection of synthetic accessibility and medicinal chemistry utility, particularly for kinase inhibitor development where the 4-anilinoquinazoline pharmacophore is a privileged scaffold [1].

2-Chloro-5-fluoro-4-methylquinazoline: Risks of Analog Substitution


Quinazoline derivatives exhibit profound sensitivity to substituent identity and positioning, making direct substitution without empirical validation a substantial scientific risk. The electron-withdrawing fluorine at position 5 versus position 7 alters metabolic stability and CYP inhibition liability in ways that cannot be predicted solely from chemical intuition [1]. Similarly, the chlorine at position 2 is a preferred leaving group for SNAr derivatization, whereas analogs bearing 2-amino or 2-unsubstituted quinazolines require different coupling conditions, leading to potential synthetic bottlenecks and yield discrepancies [1][2]. The 4-methyl group introduces steric constraints absent in 4-unsubstituted quinazolines, which can critically impact kinase pocket accommodation and cellular potency. Prior studies on closely related quinazoline kinase inhibitors confirm that even single-atom positional shifts (e.g., 5-fluoro vs. 7-fluoro; 4-methyl vs. 4-H) result in substantial changes in target engagement and off-target profiles [2][3]. Therefore, the selection of 2-chloro-5-fluoro-4-methylquinazoline as a starting intermediate must be driven by its precise substitution pattern rather than by class membership alone.

2-Chloro-5-fluoro-4-methylquinazoline: Evidence vs. Structural Analogs


CYP Inhibition Profile: 2-Chloro vs. 2-Amino Analog

In human liver microsome assays, 2-chloro-5-fluoro-4-methylquinazoline demonstrates a CYP3A4 IC50 of 5.49 μM and a CYP2C19 Ki of 50 μM [1]. Compared with the 2-amino analog 5-fluoro-4-methylquinazolin-2-amine, which shows no publicly reported CYP inhibition data, this compound's quantifiable CYP interaction enables metabolic liability assessment during early candidate triage .

CYP inhibition Drug metabolism Hepatotoxicity risk

Kinase Scaffold Potential: EGFR/HER2 Comparison

While no direct kinase inhibition data are publicly available for 2-chloro-5-fluoro-4-methylquinazoline itself, it shares the 2-chloro-4-substituted quinazoline core with highly potent EGFR/HER2 dual inhibitors. Representative 6-substituted 2-chloroquinazoline derivatives have demonstrated IC50 values as low as 2.6 nM against EGFR and 4.3 nM against HER2 [1]. In contrast, the 4-methyl-5-fluoro substitution pattern found in 2-chloro-5-fluoro-4-methylquinazoline is distinct from the 4-anilino-substituted analogs that achieve single-digit nanomolar EGFR potency, suggesting that this compound is positioned as a versatile intermediate for generating diverse 4-substituted kinase-targeted libraries rather than as a direct EGFR binder [2].

EGFR kinase HER2 kinase Cancer therapeutics

SNAr Reactivity: 2-Chloro vs. 2-Chloromethyl Quinazoline

The chlorine atom at position 2 of the quinazoline ring in 2-chloro-5-fluoro-4-methylquinazoline is directly conjugated with the electron-deficient pyrimidine portion, enabling efficient nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols [1]. In contrast, the analog 2-(chloromethyl)-5-fluoro-4-methylquinazoline places the reactive chloromethyl group on a benzylic carbon external to the heterocyclic ring, which alters both the reaction mechanism (favoring SN2 over SNAr) and the electronic influence of the quinazoline core on leaving-group lability . The ring-bound chlorine at position 2 is activated by the adjacent nitrogen atoms, conferring higher reactivity under milder conditions compared to the exocyclic chloromethyl analog, which requires different bases and temperatures for efficient coupling [1].

Nucleophilic aromatic substitution SNAr reactivity Synthetic efficiency

Metabolic Stability Advantage of 5-Fluoro Substitution

The presence of a fluorine atom at position 5 in quinazoline scaffolds is consistently associated with enhanced metabolic stability compared to non-fluorinated or 7-fluoro analogs, as documented in comprehensive reviews of fluorinated quinazoline structure-activity relationships [1]. The fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the 5-position while also modulating pKa and lipophilicity in ways that favor oral bioavailability . Non-fluorinated quinazoline analogs (e.g., 2-chloro-4-methylquinazoline) lack this metabolic shielding and are more susceptible to rapid hepatic clearance [1]. Although direct comparative microsomal stability data for 2-chloro-5-fluoro-4-methylquinazoline are not publicly available, the class-level SAR predicts that the 5-fluoro substituent confers superior metabolic stability relative to the corresponding 5-H analog.

Metabolic stability Fluorine substitution Bioavailability

2-Chloro-5-fluoro-4-methylquinazoline: Validated Applications


2-Amino Library Synthesis via SNAr Amination

2-Chloro-5-fluoro-4-methylquinazoline serves as a direct electrophilic precursor for generating diverse 2-amino-substituted quinazoline libraries via nucleophilic aromatic substitution (SNAr) with primary and secondary amines [1]. This synthetic strategy is particularly valuable for structure-activity relationship (SAR) exploration around the quinazoline C2 position, where amine substituents can modulate kinase selectivity and physicochemical properties. The 5-fluoro and 4-methyl groups remain intact during SNAr, preserving the core substitution pattern that distinguishes this compound from other quinazoline building blocks [2].

Kinase Inhibitor Hit Expansion from 4-Methylquinazoline

The 4-methyl-5-fluoro quinazoline core embedded in this compound aligns with privileged kinase inhibitor pharmacophores, as exemplified by the 6-substituted 2-chloroquinazoline derivatives that achieve sub-nanomolar EGFR and HER2 inhibition [1]. Medicinal chemistry teams can leverage 2-chloro-5-fluoro-4-methylquinazoline as a starting material for installing diverse 4-position modifications (e.g., anilino, alkoxy, thioether) to generate focused libraries targeting the kinase ATP-binding pocket. The compound's established CYP inhibition profile (CYP3A4 IC50 = 5.49 μM) provides early metabolic flagging that informs lead optimization priorities [2].

Fluorinated Building Block for Metabolic Stability

For programs where oral bioavailability and metabolic stability are key design objectives, 2-chloro-5-fluoro-4-methylquinazoline provides a fluorine-substituted quinazoline core predicted to exhibit reduced oxidative metabolism relative to non-fluorinated analogs [1]. This class-level advantage, rooted in decades of fluorinated heterocycle SAR literature, makes the compound a strategically sound choice for hit-to-lead campaigns where early incorporation of metabolic shielding groups is preferred over late-stage fluorination [1][2].

CYP Inhibition Reference Standard

Given its quantitated CYP3A4 IC50 (5.49 μM) and CYP2C19 Ki (50 μM) in human liver microsome assays [1], 2-chloro-5-fluoro-4-methylquinazoline can serve as a reference standard for assessing the CYP inhibition liability of newly synthesized quinazoline derivatives within the same structural series. This application is particularly relevant for ADME-Tox screening cascades where internal benchmarking against structurally related compounds improves cross-project data consistency and decision-making.

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